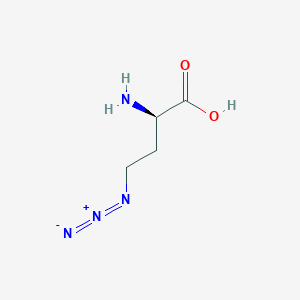

4-Azido-d-homoalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Azido-d-homoalanine is a synthetic amino acid derivative characterized by the presence of an azido group (-N₃) attached to the homoalanine backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-d-homoalanine typically involves the conversion of protected amino acid derivatives. One common method includes the Hofmann rearrangement of protected glutamine derivatives to yield 2-Fmoc-4-aminobutanoic acid, followed by an azido transfer reaction . This method ensures high purity and yields of the desired azido amino acid.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction pathways as those employed in laboratory settings. The scalability of these methods ensures the availability of the compound for various research and industrial applications .

化学反応の分析

Types of Reactions

4-Azido-d-homoalanine undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Copper(I) Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.

Reducing Agents: Such as phosphines, which can reduce the azido group to an amine.

Major Products

Triazole Derivatives: Formed through click chemistry reactions.

Amino Derivatives: Resulting from the reduction of the azido group.

科学的研究の応用

Protein Engineering

4-Azido-D-homoalanine serves as a valuable tool in protein engineering due to its ability to introduce bioorthogonal handles into proteins. This property enables site-specific modifications that are crucial for studying protein function and interactions.

- Case Study: Infrared Probing

A study utilized this compound as an infrared probe to monitor protein structure and dynamics. Quantum mechanical/molecular mechanical molecular dynamics simulations were performed on two protein variants (NTL9-Met1Aha and NTL9-Ile4Aha), revealing insights into local electrostatic environments and the effects of solvent interactions on the azido stretch mode frequency. The results indicated that this compound could effectively detect subtle changes in protein conformation, making it a powerful tool for structural biology .

Chemical Biology

In chemical biology, this compound facilitates the study of protein-protein interactions and the development of novel biomolecular probes.

- Application in Protein Interactions

The incorporation of this compound into proteins allows researchers to explore cellular signaling pathways and gene expression changes. By substituting methionine with this compound during protein synthesis, scientists can investigate how modifications affect protein function and interaction dynamics.

Industrial Applications

The compound is also utilized in synthesizing specialized peptides and proteins for various industrial applications, including pharmaceuticals and biotechnology.

- Synthesis Protocols

Recent advancements have demonstrated optimized synthetic routes for producing multigram quantities of Fmoc azido amino acids, including this compound. These methods enhance accessibility for peptide chemists and facilitate large-scale applications in research settings .

Biochemical Properties

The biochemical properties of this compound contribute significantly to its functionality:

-

Incorporation into Proteins

The compound is incorporated into proteins in place of methionine by cellular translation machinery, influencing various cellular processes such as metabolism and signaling pathways. -

Molecular Mechanism

At the molecular level, its incorporation allows for functional group attachment, enabling detailed studies on protein interactions and functions .

作用機序

The primary mechanism of action of 4-Azido-d-homoalanine involves its incorporation into proteins during synthesis. The azido group serves as a reactive handle that can undergo click chemistry reactions, enabling the attachment of various functional groups or probes. This allows for the precise modification and study of protein function and interactions .

類似化合物との比較

Similar Compounds

4-Azido-l-homoalanine: A similar compound with the same azido group but different stereochemistry.

β-Azido-l-alanine: Another azido amino acid with a different backbone structure.

γ-Azido-l-ornithine: Contains an azido group on a different amino acid backbone.

Uniqueness

4-Azido-d-homoalanine is unique due to its specific stereochemistry and the presence of the azido group, which provides distinct reactivity and applications compared to other azido amino acids. Its ability to participate in bioorthogonal reactions makes it particularly valuable for protein engineering and chemical biology research .

生物活性

4-Azido-d-homoalanine (AzDHA) is a synthetic amino acid that has garnered attention in biochemical research, particularly for its applications in studying protein synthesis and metabolic processes. The azide group in its structure allows for unique interactions and labeling techniques, making it a valuable tool in various biological studies.

This compound is an azido-modified derivative of the amino acid homoalanine. Its chemical structure includes an azide group (-N₃) attached to the fourth carbon of the homoalanine backbone. This modification enables its incorporation into proteins through metabolic labeling techniques, facilitating the study of protein dynamics and synthesis.

Recent advancements in synthetic methodologies have improved the accessibility of AzDHA. For instance, efficient protocols for synthesizing Fmoc-protected azido amino acids have been developed, allowing for high yields and purity necessary for biological applications .

Biological Applications

1. Protein Synthesis Monitoring

The primary application of this compound lies in its role as a chemical reporter for monitoring protein synthesis. It can be incorporated into nascent proteins during translation, allowing researchers to track newly synthesized proteins using click chemistry techniques. This approach has been effectively utilized to study protein dynamics in various biological systems, including mammalian cells and microbial organisms .

2. Metabolic Labeling

AzDHA serves as a metabolic label that can be taken up by cells, enabling researchers to visualize and quantify protein synthesis under different conditions. For example, studies employing AzDHA have demonstrated its utility in assessing how external stimuli affect protein synthesis rates in immune cells . This capability is particularly important for understanding cellular responses to environmental changes or pharmacological treatments.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Proteomic Analysis : A study utilized AzDHA in combination with mass spectrometry to analyze newly synthesized proteins in T cells. The results indicated significant changes in protein synthesis dynamics upon stimulation, providing insights into immune cell function .

- Bacterial Incorporation : Research has shown that AzDHA can be incorporated into bacterial peptidoglycan, allowing for the visualization of bacterial growth and metabolism within host cells. This application is crucial for studying bacterial pathogenesis and host-pathogen interactions .

- Click Chemistry Applications : The azide moiety of AzDHA allows for specific bioconjugation reactions, enabling researchers to attach fluorescent labels or other functionalities to proteins. This feature has been leveraged to create probes for studying enzyme activity and protein interactions .

Comparative Biological Activity Table

特性

IUPAC Name |

(2R)-2-amino-4-azidobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWQLZWAZSJGLY-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=[N+]=[N-])[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。